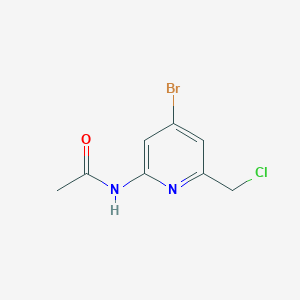
N-(4-Bromo-6-(chloromethyl)pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-6-(chloromethyl)pyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, a chloromethyl group at the 6th position, and an acetamide group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-6-(chloromethyl)pyridin-2-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-chloromethylpyridine, undergoes bromination at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The bromine and chloromethyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, with solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylic acids or aldehydes.
Coupling Products: Various aryl or vinyl derivatives.
Applications De Recherche Scientifique
N-(4-Bromo-6-(chloromethyl)pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-6-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
N-(4-Bromo-6-methylpyridin-2-yl)acetamide: Similar structure but with a methyl group instead of a chloromethyl group.
N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom at the 4th position.
N-(4-Bromo-6-(hydroxymethyl)pyridin-2-yl)acetamide: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: N-(4-Bromo-6-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications
Propriétés
Formule moléculaire |
C8H8BrClN2O |
|---|---|
Poids moléculaire |
263.52 g/mol |
Nom IUPAC |
N-[4-bromo-6-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H8BrClN2O/c1-5(13)11-8-3-6(9)2-7(4-10)12-8/h2-3H,4H2,1H3,(H,11,12,13) |
Clé InChI |
JBRFNQHFLBFNRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)

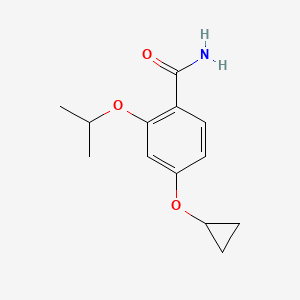
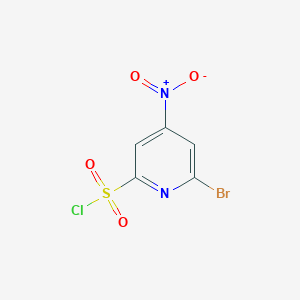
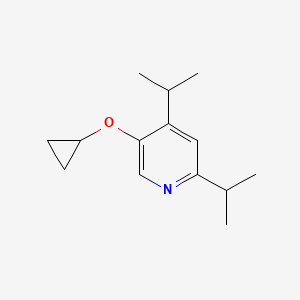


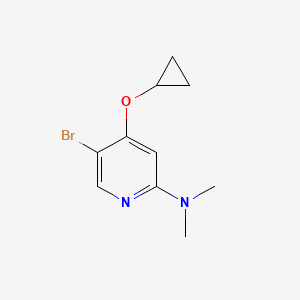
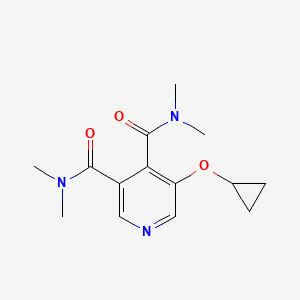

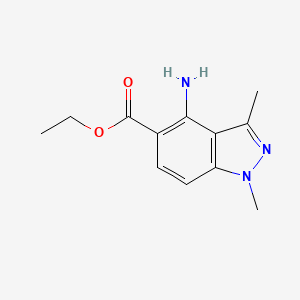
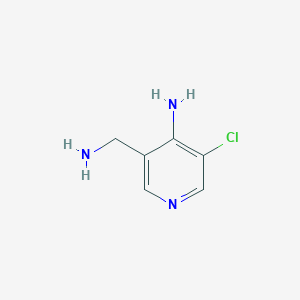
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)
